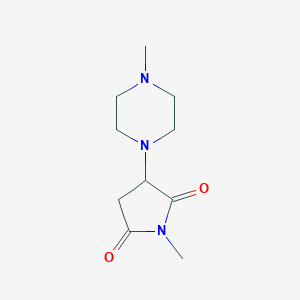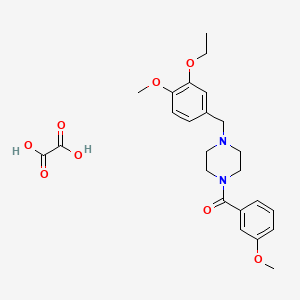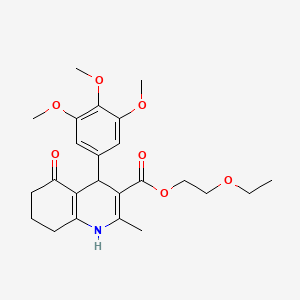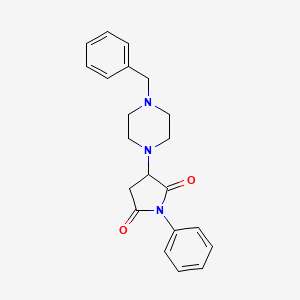![molecular formula C13H14N6O B5209364 N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5209364.png)
N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1H-pyrazole-3-carboxamide, commonly known as BTTCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTTCP is a heterocyclic compound that belongs to the class of benzotriazole derivatives, which have been extensively studied for their diverse biological activities.
作用机制
The mechanism of action of BTTCP is not yet fully understood. However, it is believed that BTTCP binds to specific target molecules in cells and alters their function. In the case of metal ion detection, BTTCP binds to copper ions and undergoes a conformational change, which results in the emission of fluorescence. In the case of cancer therapy, BTTCP induces apoptosis by activating caspases and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
BTTCP has been shown to have diverse biochemical and physiological effects. In addition to its metal ion detection and anticancer properties, BTTCP has also been shown to have antioxidant and anti-inflammatory properties. BTTCP has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of BTTCP is its high selectivity for copper ions. This makes it a promising candidate for the development of copper-specific fluorescent sensors. Another advantage of BTTCP is its potential use in cancer therapy. BTTCP has been shown to be effective in inhibiting the growth of cancer cells in vitro. However, there are also limitations to the use of BTTCP in lab experiments. One of the limitations is its low solubility in aqueous solutions, which makes it difficult to use in biological systems. Another limitation is its potential toxicity, which needs to be further investigated.
未来方向
There are several future directions for the research on BTTCP. One of the future directions is the development of copper-specific fluorescent sensors for the detection of copper ions in biological systems. Another future direction is the development of BTTCP-based anticancer drugs. Further research is needed to investigate the potential toxicity of BTTCP and to optimize its solubility in aqueous solutions. Additionally, the mechanism of action of BTTCP needs to be further elucidated to fully understand its potential applications in various fields of research.
Conclusion:
In conclusion, BTTCP is a promising compound that has potential applications in various fields of research. Its high selectivity for copper ions makes it a promising candidate for the development of copper-specific fluorescent sensors. Its potential use in cancer therapy and its antioxidant and anti-inflammatory properties make it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand the mechanism of action of BTTCP and to optimize its properties for use in various applications.
合成方法
The synthesis of BTTCP involves the reaction of 3-(1H-1,2,3-benzotriazol-1-yl)propylamine with 3-pyrazolecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields BTTCP as a white crystalline solid with a melting point of 218-220°C.
科学研究应用
BTTCP has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions. BTTCP has been shown to selectively bind to copper ions, which makes it a promising candidate for the development of copper-specific fluorescent sensors.
Another area of research where BTTCP has shown promising results is in the field of cancer therapy. BTTCP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This makes BTTCP a potential candidate for the development of anticancer drugs.
属性
IUPAC Name |
N-[3-(benzotriazol-1-yl)propyl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c20-13(11-6-8-15-16-11)14-7-3-9-19-12-5-2-1-4-10(12)17-18-19/h1-2,4-6,8H,3,7,9H2,(H,14,20)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLJYEJLESDPIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCCNC(=O)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(benzotriazol-1-yl)propyl]-1H-pyrazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5209287.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5209298.png)

![4-(9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5209311.png)
![N-(2-methoxyphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5209319.png)
![1-[4-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5209327.png)

![2-(allylthio)-4-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5209341.png)
![(3-methylcyclopentyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B5209346.png)

![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-2-furamide](/img/structure/B5209350.png)
![1-[4-(3-bromophenoxy)butyl]pyrrolidine](/img/structure/B5209351.png)
